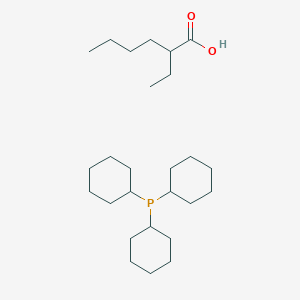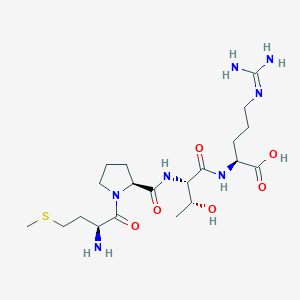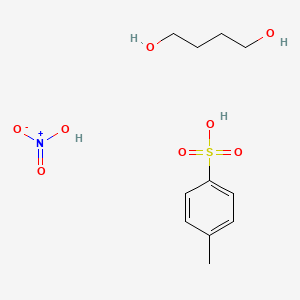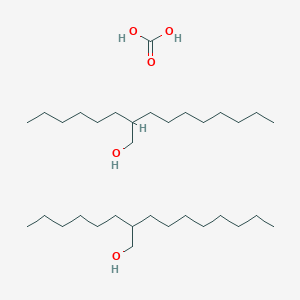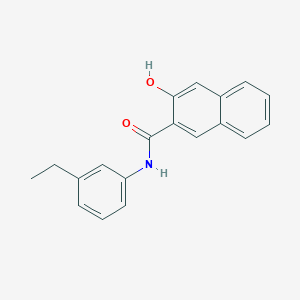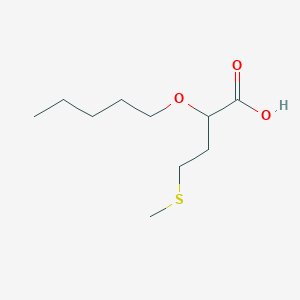
4-(Methylsulfanyl)-2-(pentyloxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylsulfanyl)-2-(pentyloxy)butanoic acid is an organic compound that features both a methylsulfanyl group and a pentyloxy group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-2-(pentyloxy)butanoic acid typically involves the introduction of the methylsulfanyl and pentyloxy groups onto a butanoic acid precursor. One common method involves the alkylation of a butanoic acid derivative with a methylsulfanyl group, followed by the introduction of the pentyloxy group through an etherification reaction. The reaction conditions often require the use of strong bases and appropriate solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylsulfanyl)-2-(pentyloxy)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pentyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkoxy-substituted butanoic acids.
Applications De Recherche Scientifique
4-(Methylsulfanyl)-2-(pentyloxy)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Methylsulfanyl)-2-(pentyloxy)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylsulfanyl)butanoic acid: Lacks the pentyloxy group, making it less versatile in certain applications.
2-(Pentyloxy)butanoic acid: Lacks the methylsulfanyl group, which may reduce its reactivity in some chemical reactions.
Uniqueness
4-(Methylsulfanyl)-2-(pentyloxy)butanoic acid is unique due to the presence of both the methylsulfanyl and pentyloxy groups, which confer distinct chemical and physical properties. This dual functionality makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
652968-19-9 |
|---|---|
Formule moléculaire |
C10H20O3S |
Poids moléculaire |
220.33 g/mol |
Nom IUPAC |
4-methylsulfanyl-2-pentoxybutanoic acid |
InChI |
InChI=1S/C10H20O3S/c1-3-4-5-7-13-9(10(11)12)6-8-14-2/h9H,3-8H2,1-2H3,(H,11,12) |
Clé InChI |
IUOYWWBNYXWJIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(CCSC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



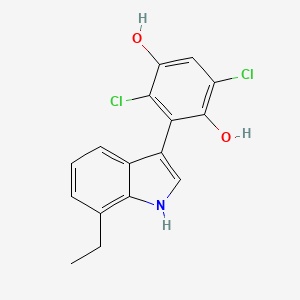

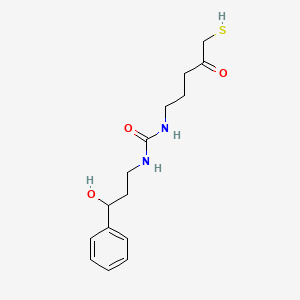
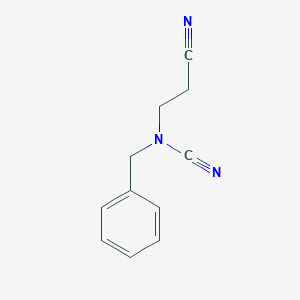
![3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B15161387.png)

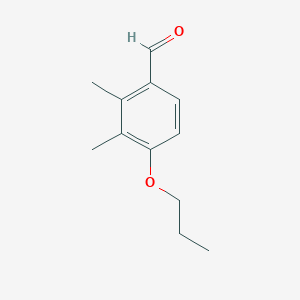
![Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl-](/img/structure/B15161411.png)
